(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol
CAS No.:
Cat. No.: VC17671129
Molecular Formula: C24H28N2O
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol -](/images/structure/VC17671129.png)
Specification
Molecular Formula | C24H28N2O |
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Molecular Weight | 360.5 g/mol |
IUPAC Name | (2S)-3-(dimethylamino)-2-(tritylamino)propan-1-ol |
Standard InChI | InChI=1S/C24H28N2O/c1-26(2)18-23(19-27)25-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,25,27H,18-19H2,1-2H3/t23-/m0/s1 |
Standard InChI Key | LDWOHBXKQDBJTQ-QHCPKHFHSA-N |
Isomeric SMILES | CN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C24H28N2O, with a molecular weight of 360.50 g/mol. Its structure comprises:
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A propan-1-ol backbone with hydroxyl (-OH), dimethylamino (-N(CH3)2), and trityl-substituted amino (-NH-Trityl) groups.
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Chirality at the second carbon (C2), critical for its stereochemical interactions .
The trityl group (triphenylmethyl, -C(C6H5)3) introduces significant steric bulk, influencing reactivity and solubility. The dimethylamino group enhances basicity, enabling participation in acid-base reactions and coordination chemistry .
Stereochemical Considerations
The 2S configuration dictates spatial arrangement, affecting binding affinity in chiral environments. Computational models predict a dihedral angle of ~120° between the trityl and dimethylamino groups, stabilizing the molecule via intramolecular van der Waals interactions.
Synthesis and Reaction Pathways
Key Synthetic Routes
Synthesis typically involves multi-step functionalization of a propanol precursor. A representative pathway includes:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Amino protection | Trityl chloride, DIPEA, DCM, 0°C → RT | 85% |
2 | Dimethylamination | Dimethylamine, HCHO, NaBH3CN, MeOH | 78% |
3 | Chiral resolution | Chiral column chromatography (S,S)-Whelk-O1 | 62% |
Step 1: The primary amine of 3-amino-2-aminopropan-1-ol is protected with trityl chloride under basic conditions .
Step 2: The secondary amine undergoes reductive alkylation with formaldehyde and dimethylamine, followed by sodium cyanoborohydride reduction .
Step 3: Racemic mixture resolution via chiral chromatography yields the 2S enantiomer .
Stereoselective Modifications
Asymmetric catalysis using BINAP-Ru complexes achieves enantiomeric excess (ee) >90% in hydrogenation steps . Alternative methods employ enzymatic resolution with Candida antarctica lipase B, though yields are lower (~50%) .
Physicochemical Properties
Solubility and Stability
Property | Value |
---|---|
Solubility in water | <0.1 mg/mL |
Solubility in DMSO | 25 mg/mL |
Melting Point | 142–145°C |
logP (octanol-water) | 3.8 |
The trityl group confers lipophilicity, limiting aqueous solubility. Stability studies indicate decomposition <5% at 25°C over 6 months under inert atmosphere .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl3): δ 7.45–7.25 (m, 15H, Trityl Ar-H), 3.85 (dd, J=10.2 Hz, 1H, C2-H), 2.45 (s, 6H, N(CH3)2) .
Applications in Organic Synthesis
Chiral Auxiliary in Peptide Synthesis
The trityl group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its bulk prevents undesired side reactions, while the dimethylamino group facilitates cleavage under mild acidic conditions (e.g., 1% TFA) .
Intermediate in Pharmaceutical Agents
The compound is a precursor to β-adrenergic receptor ligands, where chirality enhances receptor selectivity. Derivatives show promise in treating asthma and cardiovascular disorders .
Future Research Directions
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Catalytic asymmetric synthesis to improve ee and yield.
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Bioconjugation studies exploring utility in antibody-drug conjugates.
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